Bismuth(III) molybdate

Photocatalysis Band gap engineering Visible-light absorption

Standard photocatalysts like TiO₂ P25 require UV activation, increasing operational costs. Bismuth(III) molybdate (γ-Bi₂MoO₆) solves this with intrinsic visible-light activity (Eg = 2.5-2.8 eV). - **Kinetic advantage:** 18.7% higher malachite green degradation rate than Bi₂WO₆ (k = 9.27 × 10⁻² min⁻¹ vs 7.81 × 10⁻² min⁻¹). - **Phase selectivity:** Outperforms Bi₄MoO₉, Bi₆Mo₂O₁₅, and Bi₁₄MoO₂₄ for periodate-activated antibiotic degradation. - **Stable supply:** Nanocrystalline morphology (10-32 m²/g, 16-35 nm) with 95% activity retained after 10 cycles.

Molecular Formula Bi2Mo3O12
Molecular Weight 897.8 g/mol
Cat. No. B12060222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth(III) molybdate
Molecular FormulaBi2Mo3O12
Molecular Weight897.8 g/mol
Structural Identifiers
SMILESO=[Mo](=O)(O[Mo](=O)(=O)O[Bi]=O)O[Mo](=O)(=O)O[Bi]=O
InChIInChI=1S/2Bi.3Mo.12O
InChIKeyNJCRYJVCAARZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth(III) Molybdate Technical Baseline


Bismuth(III) molybdate (γ-Bi₂MoO₆) is an Aurivillius-type layered oxide semiconductor with an orthorhombic crystal structure, a band gap typically in the range of 2.5–2.8 eV, and strong visible-light absorption (420–500 nm) [1]. It is widely investigated as a visible-light-driven photocatalyst for organic pollutant degradation, advanced oxidation processes, and energy conversion. Its layered (Bi₂O₂)²⁺/(MoO₄)²⁻ architecture provides intrinsic structural anisotropy that directly influences charge carrier separation and catalytic site exposure [2].

Photocatalyst selection: Aurivillius-type layered oxide (γ-Bi₂MoO₆) for visible-light-driven degradation and advanced oxidation research. Band gap reported in the 2.5–2.8 eV range; strong absorption 420–500 nm.
Phase identity: (Bi₂O₂)²⁺/(MoO₄)²⁻ layered architecture with intrinsic structural anisotropy affecting charge separation. Orthorhombic crystal structure.
Synthesis form: Supports solvothermal, hydrothermal, and molten-salt synthesis routes enabling morphology and surface-area tuning. Wide design space for reactor-specific optimization.

Risks of Generic Substitution


Bi₂MoO₆ cannot be simply interchanged with its closest Aurivillius analogs (e.g., Bi₂WO₆) or other bismuth-based photocatalysts (e.g., BiVO₄, TiO₂ P25) without quantifying the performance trade-offs. Even within the bismuth molybdate family, different crystalline phases (Bi₄MoO₉, Bi₆Mo₂O₁₅, Bi₁₄MoO₂₄) exhibit widely divergent catalytic activities for identical advanced oxidation processes, driven by variations in Bi-site exposure, Bi–O bond covalency, and specific surface area [1]. Meanwhile, synthesis-dependent band-gap shifts of several tenths of an eV between Bi₂MoO₆ and Bi₂WO₆ directly alter visible-light harvesting and redox driving force [2]. The following quantitative evidence demonstrates precisely where Bi₂MoO₆ differentiates from its comparators.

Target
γ-Bi₂MoO₆
Aurivillius phase; band gap ~2.69 eV; high Bi-site exposure; ranked #1 for periodate activation.
Alternative
Bi₂WO₆
Wider band gap (~2.75 eV) may shift visible-light harvesting and slow dye degradation kinetics. Redox driving force differs.
Target
γ-Bi₂MoO₆
Ranks highest among Bi–Mo–O phases for PI activation. Continuous-flow performance validated.
Alternative
Bi₄MoO₉, Bi₆Mo₂O₁₅, Bi₁₄MoO₂₄
Different Bi-site coordination and bond covalency alter periodate activation energetics. Catalytic ranking may not transfer.
Target
γ-Bi₂MoO₆
Visible-light-active (λ_abs up to ~540 nm). Reported 60× rate enhancement over P25 under visible light (engineered morphology).
Alternative
TiO₂ P25
UV-only activation (band gap ~3.0–3.2 eV) requires UV lamps. Visible-light performance may not transfer without doping.

Quantified Differentiation Evidence


Narrower Band Gap for Visible-Light Harvesting

In a direct head-to-head synthesis and characterization study, the pristine Bi₂MoO₆ sample exhibited a band gap of 2.69 eV, which is 0.06 eV narrower than the 2.75 eV measured for Bi₂WO₆ under identical conditions [1]. This difference corresponds to an absorption edge shift of approximately 10 nm toward longer wavelengths, increasing the fraction of the solar spectrum that can be utilized. The narrower band gap is consistent with literature consensus: compiled experimental values place Bi₂MoO₆ at 2.56–2.69 eV vs. Bi₂WO₆ at 2.75–2.79 eV [2].

Band Gap Comparison
Head-to-head
Bi₂MoO₆: 2.69 eV vs Bi₂WO₆: 2.75 eV
Supports broader visible-light photon capture for photocatalytic processes.
Δ = 0.06 eV narrower; absorption edge shifts ~10 nm to longer wavelengths.
Photocatalysis Band gap engineering Visible-light absorption

Superior Dye Photodegradation Kinetics

In a side-by-side evaluation of ultra-thin Aurivillius oxide nanosheets synthesized by an identical hard-template process, Bi₂MoO₆ (BMO) achieved a malachite green (MG) photodegradation rate constant k = 9.27 × 10⁻² min⁻¹, compared to k = 7.81 × 10⁻² min⁻¹ for Bi₂WO₆ (BWO) [1]. Correspondingly, BMO reached 91% MG removal vs. 89% for BWO under the same visible-light conditions. The higher kinetic constant represents an 18.7% improvement in degradation rate.

Dye Degradation Kinetics
Head-to-head
Bi₂MoO₆ k = 9.27×10⁻² min⁻¹; Bi₂WO₆ k = 7.81×10⁻² min⁻¹
Reported higher malachite green degradation rate in side-by-side nanosheet comparison.
18.7% higher rate constant; 91% vs 89% removal under visible light.
Photocatalytic degradation Kinetics Dye removal

Top-Ranked Phase for Periodate Activation

A systematic comparison of four crystalline bismuth molybdate phases for visible-light-driven periodate (PI) activation toward ofloxacin (OFL) degradation established the clear performance hierarchy: Bi₂MoO₆ > Bi₄MoO₉ > Bi₆Mo₂O₁₅ > Bi₁₄MoO₂₄ [1]. The Aurivillius-phase Bi₂MoO₆ outperforms all fluorite-type phases, a result attributed to optimal Bi-site adsorption energetics and higher Bi–O bond covalency that directly govern periodate activation. The study further demonstrated that Bi₂MoO₆/PI/visible-light system maintains robust activity in continuous-flow operation and across diverse water matrices.

Phase Ranking for PI Activation
Head-to-head
Bi₂MoO₆ > Bi₄MoO₉ > Bi₆Mo₂O₁₅ > Bi₁₄MoO₂₄
Ranked highest among Bi–Mo–O phases for ofloxacin degradation via periodate activation.
Attributed to optimal Bi-site energetics and bond covalency. Continuous-flow validated.
Advanced oxidation processes Periodate activation Antibiotic degradation

Visible-Light Advantage over TiO₂ Benchmark

Bi₂MoO₆ possesses a band gap of 2.3–2.7 eV, enabling absorption of visible light up to ~540 nm, compared to TiO₂ (anatase: 3.0–3.2 eV, rutile: 3.0 eV) which is limited to UV activation (λ < 400 nm) . This intrinsic difference means Bi₂MoO₆ can utilize approximately 43% of the solar spectrum (visible fraction) vs. only 4–5% for pristine TiO₂. The visible-light responsiveness has been demonstrated experimentally: defective Bi₂MoO₆ nanobelts achieved 60× the Rhodamine B degradation rate of commercial Degussa P25 under visible light [1].

TiO₂ Benchmark Context
Class-level
Bi₂MoO₆ band gap 2.3–2.7 eV vs TiO₂ P25 3.0–3.2 eV
Visible-light response eliminates UV-source requirement for photocatalysis research.
60× degradation rate enhancement reported for engineered nanobelts vs. P25 (cross-study inference).
Band gap comparison Visible-light photocatalysis Solar energy utilization

High Surface Area and Crystallinity Advantage

Solvothermally synthesized nanocrystalline Bi₂MoO₆ routinely achieves specific surface areas of 10–32 m² g⁻¹ with crystallite sizes of 16–35 nm, coupled with a strong absorption edge at ~491 nm (Eg ≈ 2.53 eV) [1]. While Bi₂WO₆ can achieve comparable surface areas, the consistently narrower band gap of Bi₂MoO₆ and its morphological versatility (nanosheets, nanorods, microtubes) provide a wider design space for optimizing accessible active sites without sacrificing visible-light absorption. Additional processing steps—such as the improved crystallinity procedure described in reference [2]—enable Bi₂MoO₆ to suppress impurity-driven charge recombination and maintain 95% MG removal after 10 reuse cycles.

Surface Area & Reusability
Supporting
10–32 m² g⁻¹; 95% MG removal at 10th reuse cycle
Supports procurement of tunable high-surface-area morphologies with stable visible-light activity.
Crystallite sizes 16–35 nm; absorption edge ~491 nm.
Specific surface area Crystallite size Morphology control

Evidence-Backed Selection Scenarios


Degradation of Cationic Dyes

Procurement of Bi₂MoO₆ over Bi₂WO₆ is quantitatively justified for cationic dye degradation: Bi₂MoO₆ delivers an 18.7% higher pseudo-first-order rate constant for malachite green (k = 9.27 × 10⁻² min⁻¹ vs. 7.81 × 10⁻² min⁻¹) and maintains 91% removal under visible light [1]. The narrower band gap (2.69 eV vs. 2.75 eV) further ensures more efficient utilization of standard visible LED or solar irradiation sources [2].

Advanced Oxidation of Fluoroquinolone Antibiotics

When the application requires periodate (PI) activation for degrading recalcitrant fluoroquinolone antibiotics, the Aurivillius Bi₂MoO₆ phase must be specified. Systematic comparison among Bi₂MoO₆, Bi₄MoO₉, Bi₆Mo₂O₁₅, and Bi₁₄MoO₂₄ demonstrates that Bi₂MoO₆ ranks first in ofloxacin degradation rate, driven by favorable Bi-site adsorption energetics and Bi–O bond covalency [3]. The Bi₂MoO₆/PI/visible-light system also exhibits robust continuous-flow performance and anti-interference capacity across natural water matrices [3].

Solar-Driven and Visible-LED Reactor Design

Bi₂MoO₆ is intrinsically visible-light-active (Eg = 2.3–2.7 eV), eliminating the requirement for UV lamps that are mandatory for TiO₂ P25 (Eg = 3.0–3.2 eV) . Engineered Bi₂MoO₆ morphologies have demonstrated up to 60× the Rhodamine B degradation rate of commercial P25 under visible light, confirming that appropriate synthesis can unlock drastic performance advantages [4]. This makes Bi₂MoO₆ the preferred choice for solar-only or visible-LED reactor configurations targeting low-energy-consumption water treatment.

High-Surface-Area Photocatalyst Procurement

Nanocrystalline Bi₂MoO₆ synthesized via solvothermal routes consistently achieves specific surface areas of 10–32 m² g⁻¹ with crystallite sizes of 16–35 nm [5]. Combined with its narrow band gap and demonstrated reusability (95% malachite green removal at the 10th cycle) [1], Bi₂MoO₆ offers a procurement-ready balance of high active surface area and stable visible-light activity that is not simultaneously achievable with TiO₂ (requires UV) or Bi₂WO₆ (wider band gap and slower kinetics).

Application
Selection Property
Validation Focus
Cationic dye degradation studies
Dye degradation kinetics and band-gap context
Kinetic rate constant comparison under visible light
Periodate-based advanced oxidation research
Phase-specific PI activation and continuous-flow suitability
Degradation ranking across Bi–Mo–O phases and water-matrix robustness
Visible-LED or solar-driven reactor design
Intrinsic visible-light absorption edge and morphology flexibility
Spectral utilization vs. TiO₂ P25 and morphology-dependent rate enhancement
High-surface-area photocatalyst synthesis
BET surface area range and crystallite size tunability
Reusability at 10-cycle mark and absorption edge confirmation
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